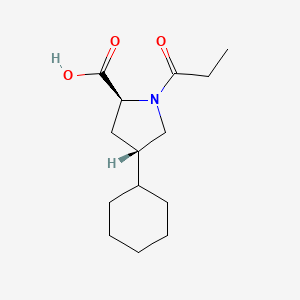![molecular formula C6H4N2OS B583327 チアゾロ[4,5-b]ピリジン-2(3H)-オン CAS No. 152170-29-1](/img/structure/B583327.png)
チアゾロ[4,5-b]ピリジン-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[4,5-B]pyridin-2(3H)-one is a chemical compound that belongs to the class of triazolopyridine . It fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .
Synthesis Analysis
The synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives involves alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
Thiazolo[4,5-B]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives are alkylation, cyanethylation, hydrolysis, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives can vary depending on the specific derivative and its synthesis process .科学的研究の応用
新規誘導体の合成
チアゾロ[4,5-b]ピリジン-2(3H)-オンは、新規チアゾール、ピラノチアゾール、チアゾロ[4,5-b]ピリジン、およびチアゾロ[5′,4′:5,6]ピラノ[2,3-d]ピリミジン誘導体の合成に使用されてきました . これらの誘導体は、幅広い薬理学的および生物学的特性を有することが判明しています .
抗癌活性
チアゾロ[4,5-b]ピリジン-2(3H)-オンのいくつかの誘導体は、有望な抗癌活性を示しています。 例えば、化合物(9b)、(9e)、および(9f)は、乳がん細胞株であるMCF-7に対して有効性を示しています .
抗菌特性
チアゾロ[4,5-b]ピリジン-2(3H)-オン誘導体は、抗菌特性を示すことが判明しています . これは、新しい抗菌薬の開発のための潜在的な候補であることを意味します。
抗真菌特性
抗菌特性に加えて、チアゾロ[4,5-b]ピリジン-2(3H)-オン誘導体は、抗真菌特性も有しています . これは、さまざまな真菌感染症の治療における潜在的な用途を拡大します。
抗炎症特性
研究によると、いくつかの新規N3およびC5置換チアゾロ[4,5-b]ピリジン-2(3H)-オン誘導体は、抗炎症特性を有することが示されています . これは、炎症に関連する状態の治療における潜在的な用途を示唆しています。
融合ピリミジンの合成
チアゾロ[4,5-b]ピリジン-2(3H)-オンは、新しい一連の融合ピリミジンの合成に使用されてきました . これらの融合ピリミジンは、複素環化学において重要な役割を果たし、さまざまな医薬品への関心が報告されています .
抗ウイルス特性
チアゾロ[4,5-b]ピリジン-2(3H)-オンを使用して合成された融合ピリミジンは、抗ウイルス特性を有することが報告されています . これは、新しい抗ウイルス薬の開発における潜在的な用途を示唆しています。
抗糖尿病特性
チアゾロ[4,5-b]ピリジン-2(3H)-オンを使用して合成された融合ピリミジンは、抗糖尿病特性を有することも報告されています<a aria-label="2: 8. Antidiabetic Properties" data-citationid="eecab797-4
作用機序
将来の方向性
特性
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCOTKTUBAHOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)S2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669249 |
Source


|
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152170-29-1 |
Source


|
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?
A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []
Q2: How were the Thiazolo[4,5-B]pyridin-2(3H)-one derivatives synthesized in the study?
A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []
Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?
A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into Thiazolo[4,5-B]pyridin-2(3H)-one derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)




![2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)
